ML-193
Overview
Description
ML-193, also known as CID 1261822, is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). This compound has shown significant selectivity for GPR55 over other receptors such as GPR35, CB1, and CB2. This compound has been studied for its potential therapeutic effects, particularly in improving motor and sensorimotor deficits in Parkinson’s disease models .
Mechanism of Action
Target of Action
ML-193, also known as CID 1261822, is a potent and selective antagonist of GPR55 . GPR55 is a class A G protein-coupled receptor (GPCR) that has been implicated in various physiological and pathological processes, including inflammatory pain, neuropathic pain, metabolic disorder, bone development, and cancer .
Mode of Action
This compound interacts with GPR55 by binding to it and acting as an antagonist . This means it blocks the action of endogenous or exogenous agonists of GPR55. It has an IC50 of 221 nM, indicating its high potency . This compound shows more than 27-fold selectivity for GPR55 over other receptors such as GPR35, CB1, and CB2 .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the inhibition of β-arrestin trafficking induced by L-α-lysophosphatidylinositol (LPI) and ML186 . It also decreases the LPI-mediated ERK1/2 phosphorylation in U2OS cells . These actions suggest that this compound can modulate GPR55 signaling pathways, thereby influencing various cellular processes.
Result of Action
This compound has been shown to improve the motor and sensorimotor deficits of Parkinson’s disease (PD) rats . It attenuates the GPR55 agonists induced increases in human neural stem cells (hNSCs) proliferation rates and differentiation . In vivo, it attenuates sensorimotor deficits and slip steps, and increases motor coordination in PD rats .
Biochemical Analysis
Biochemical Properties
ML-193 is a selective GPR55 antagonist with an IC50 of 221 nM . It exhibits more than 27-fold selectivity for GPR55 over GPR35, CB1, and CB2 . This compound can inhibit β-arrestin trafficking induced by L-α-lysophosphatidylinositol (LPI) and ML186 with IC50 values of 0.22 μM and 0.12 μM, respectively . It also decreases the LPI-mediated ERK1/2 phosphorylation, with an IC50 of 0.2 μM in U2OS cells .
Cellular Effects
This compound has been shown to attenuate the GPR55 agonists induced increases in hNSCs proliferation rates . It also attenuates the ML184-induced increases in hNSCs differentiation . In animal studies, this compound was able to block the increases in intracellular calcium levels that were induced by lysophosphatidylinositol (LPI) in dissociated rat periaqueductal gray neurons and could also modulate pain perception in LPI-treated rats .
Molecular Mechanism
This compound acts as a selective antagonist of GPR55, inhibiting its signaling pathways . It inhibits β-arrestin trafficking induced by LPI and ML186 . It also decreases the LPI-mediated ERK1/2 phosphorylation . These actions suggest that this compound exerts its effects at the molecular level by binding to GPR55 and inhibiting its downstream signaling pathways .
Dosage Effects in Animal Models
In animal models, this compound has been shown to attenuate sensorimotor deficits and slip steps, and increase motor coordination in Parkinson’s disease rats
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML-193 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification methods to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
ML-193 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives .
Scientific Research Applications
ML-193 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the GPR55 receptor and its role in various biochemical pathways.
Industry: Utilized in the development of new pharmacological agents targeting GPR55.
Comparison with Similar Compounds
Similar Compounds
O-1602: A GPR55 agonist that has been studied for its effects on neurogenesis and inflammation.
ML-184: Another GPR55 antagonist with similar selectivity and potency as ML-193.
Uniqueness of this compound
This compound is unique due to its high selectivity for GPR55 over other receptors and its potent antagonistic effects. This makes it a valuable tool for studying the specific role of GPR55 in various biological processes and for developing targeted therapies .
Properties
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-6,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O4S/c1-16-13-17(2)26-22(14-16)23(15-25(31-26)24-7-5-6-12-29-24)27(34)30-20-8-10-21(11-9-20)38(35,36)33-28-18(3)19(4)32-37-28/h5-15,33H,1-4H3,(H,30,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSLEZOTMYUPLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=C(C(=NO5)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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